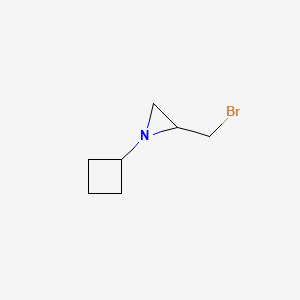

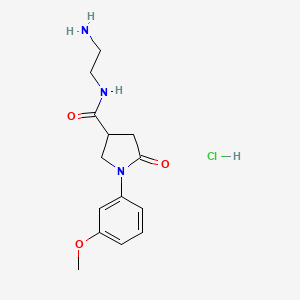

2-(Bromomethyl)-1-cyclobutylaziridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromomethyl compounds are a class of organic compounds containing a bromomethyl group (-CH2Br). They are often used as building blocks in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. For instance, the synthesis of bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of bromomethyl compounds typically includes a carbon atom bonded to a hydrogen and a bromine atom. The exact structure would depend on the rest of the molecule .Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. In general, these compounds are likely to be relatively dense and may have distinctive colors .Wissenschaftliche Forschungsanwendungen

Synthesis of Constrained Heterocyclic Diamino Acid Derivatives

2-(Bromomethyl)-1-cyclobutylaziridine serves as a precursor for the synthesis of constrained heterocyclic diamino acid derivatives. A study by Brabandere et al. (2014) highlights its role in the substitution with protected glycine esters to produce alkyl 3-(N-benzylaziridin-2-yl)-2-aminopropanoates. These aziridines are key intermediates for generating stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives, including methyl esters, piperidyl amides, and free carboxylic acids, demonstrating its utility in creating complex amino acid structures for biochemical applications Brabandere et al., 2014.

Exploration in Carbonic Anhydrase Inhibition

The modification of structures incorporating cyclopropyl moieties, related to this compound, has been explored for inhibiting carbonic anhydrase enzymes. Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters, revealing potent inhibitory effects against carbonic anhydrase isoenzymes. This research signifies the potential of bromomethylated compounds in designing inhibitors targeting specific enzymatic functions, opening pathways for therapeutic applications Boztaş et al., 2015.

Development of Functionalized Azaheterocyclic α- and β-Amino Acid Derivatives

Žukauskaitė et al. (2011) conducted a synthesis involving 2-(bromomethyl)aziridine-2-carboxylates, leading to the formation of functionalized azaheterocyclic α- and β-amino acid derivatives. These compounds are of interest due to their constrained structure, which is valuable for biological applications and as components in foldamers. The bromo-substituted carbon center in these derivatives offers a site for further functionalization, demonstrating the versatility of this compound in synthesizing bioactive molecules Žukauskaitė et al., 2011.

Utilization in Peptide Synthesis

The use of bromomethylated compounds, akin to this compound, has been documented in the synthesis of peptides containing N-methyl amino acid residues. Li-peng and Xu Cheng (2000) demonstrated the effectiveness of such reagents in producing peptides with high reactivity and low racemization, underscoring the potential of bromomethylated aziridines in peptide synthesis and pharmaceutical development Li-peng & Xu Cheng, 2000.

Improvement in Synthetic Procedures

Research on improving the synthesis of related bromomethyl cyclobutane compounds indicates the continuous development in synthetic methodologies, enhancing purity and yield for industrial production. Such advancements underscore the significance of bromomethylated reagents in chemical synthesis, providing efficient routes for producing complex structures Hui, 2003.

Wirkmechanismus

Target of Action

Bromomethyl compounds are generally known to interact with various biological targets, influencing their function .

Mode of Action

Bromomethyl compounds are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In this process, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This reaction is part of the broader class of reactions known as transmetalation, where an organic group is transferred from one metal to another .

Biochemical Pathways

Bromomethyl compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of its action would depend on its specific targets and the biochemical pathways it influences .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-1-cyclobutylaziridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-cyclobutylaziridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-4-7-5-9(7)6-2-1-3-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVCFXGKQQUCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC2CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2782562.png)

![2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2782566.png)

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)